

# signaling pathways involved in metaplastic transformation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *metaplast*

Cat. No.: *B1168688*

[Get Quote](#)

An In-depth Technical Guide to Signaling Pathways in **Metaplastic** Transformation

For Researchers, Scientists, and Drug Development Professionals

## Introduction to Metaplastic Transformation

Metaplasia is a cellular adaptation process where one differentiated cell type is replaced by another differentiated cell type, often in response to chronic inflammation or tissue injury. While it can be a reversible process, certain **metaplastic** conditions, such as Barrett's esophagus and gastric intestinal metaplasia, are considered premalignant lesions that significantly increase the risk of developing adenocarcinoma.<sup>[1][2]</sup> Understanding the intricate signaling pathways that drive these cellular transformations is paramount for developing targeted therapies and effective diagnostic strategies.

This guide provides a comprehensive overview of the core signaling pathways implicated in **metaplastic** transformation, with a focus on Barrett's esophagus and gastric intestinal metaplasia. It summarizes key quantitative data, provides detailed experimental methodologies for studying these processes, and includes visual diagrams of the signaling cascades.

## The Hedgehog Signaling Pathway in Barrett's Esophagus

The Hedgehog (Hh) signaling pathway, crucial during embryonic development of the esophagus, is frequently reactivated in the **metaplastic** epithelium of Barrett's esophagus.<sup>[3][4]</sup>

This reactivation is often triggered by exposure to acid and bile, which are characteristic of gastroesophageal reflux disease.[3]

The canonical Hh pathway is initiated when a Hedgehog ligand, such as Sonic Hedgehog (SHH), binds to its receptor Patched (PTCH). This binding relieves the inhibition of Smoothened (SMO), allowing for the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes.

A key mechanism in Barrett's metaplasia involves an aberrant epithelial-mesenchymal interaction. Epithelial cells in the esophagus, upon acid or bile exposure, upregulate SHH expression.[3][5] This SHH ligand then acts on the surrounding stromal cells, which express the Hh target genes PTCH1 and BMP4 (Bone Morphogenetic Protein 4).[3][5][6] BMP4, a member of the TGF- $\beta$  superfamily, then signals back to the esophageal epithelial cells, inducing the expression of the transcription factor SOX9.[3][5][6] SOX9 is a critical driver of an intestinal-like phenotype and is highly expressed in Barrett's epithelium.[3][5][6]

## Quantitative Data: Hedgehog Pathway and Downstream Targets

The following table summarizes the quantitative changes in the expression of key components of the Hedgehog pathway and its downstream targets in Barrett's esophagus.

| Gene/Protein  | Change in Barrett's Esophagus                                            | Method of Quantification       | Reference           |
|---------------|--------------------------------------------------------------------------|--------------------------------|---------------------|
| SOX9 mRNA     | Increased expression in 13 out of 15 patients                            | qRT-PCR                        | <a href="#">[6]</a> |
| SOX9 Protein  | Positive staining in 100% (56/56) of patients                            | Immunohistochemistry (IHC)     | <a href="#">[6]</a> |
| FOXA2 Protein | Expressed in Barrett's metaplasia, but not in normal squamous epithelium | Immunohistochemistry (IHC)     | <a href="#">[7]</a> |
| MUC2 mRNA     | Upregulated by Hh signaling-induced FOXA2                                | In vitro cell line experiments | <a href="#">[7]</a> |

## Visualization: Hedgehog Signaling in Barrett's Metaplasia



[Click to download full resolution via product page](#)

Caption: Aberrant epithelial-mesenchymal Hedgehog signaling in Barrett's metaplasia.

## Experimental Protocol: Immunohistochemistry for SOX9

This protocol is adapted from methodologies used to analyze protein expression in clinical specimens.[\[6\]](#)

Objective: To detect the expression and localization of SOX9 protein in paraffin-embedded esophageal tissue sections.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue blocks
- Microtome
- Glass slides
- Xylene

- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Pressure cooker or water bath
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody: Rabbit anti-SOX9
- Secondary antibody: HRP-conjugated goat anti-rabbit
- DAB (3,3'-diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium
- Coverslips
- Light microscope

**Procedure:**

- Deparaffinization and Rehydration: a. Cut 4-5  $\mu$ m sections from FFPE blocks and mount on charged slides. b. Heat slides at 60°C for 1 hour. c. Immerse slides in xylene (2 changes, 5 minutes each). d. Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes). e. Rinse with deionized water.
- Antigen Retrieval: a. Place slides in a container with citrate buffer (pH 6.0). b. Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. c. Allow slides to cool to room temperature in the buffer.

- Blocking Endogenous Peroxidase: a. Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. b. Rinse with PBS (3 changes, 5 minutes each).
- Blocking and Antibody Incubation: a. Apply blocking buffer to the tissue sections and incubate for 1 hour at room temperature. b. Drain the blocking buffer and apply the primary anti-SOX9 antibody diluted in blocking buffer. c. Incubate overnight at 4°C in a humidified chamber.
- Detection: a. Rinse slides with PBS (3 changes, 5 minutes each). b. Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. c. Rinse with PBS (3 changes, 5 minutes each). d. Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the tissue. e. Monitor for color development (brown precipitate) under a microscope (typically 1-10 minutes). f. Stop the reaction by rinsing with deionized water.
- Counterstaining and Mounting: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water. c. Dehydrate through a graded ethanol series and clear in xylene. d. Apply a drop of mounting medium and place a coverslip.
- Analysis: a. Examine slides under a light microscope. SOX9-positive cells will show brown nuclear staining, while nuclei of other cells will be blue.

## Notch Signaling in Metaplasia

The role of Notch signaling in metaplasia is context-dependent, acting as a tumor suppressor in some tissues and promoting metaplasia in others.

In Barrett's esophagus, Notch signaling appears to be inhibited. Studies have shown that both hydrochloric and deoxycholic acid can suppress the Notch pathway in esophageal epithelial cells.<sup>[8]</sup> Immunohistochemistry and RT-qPCR analyses reveal that the expression of Notch1 and its downstream target HES1 are significantly decreased in **metaplastic** tissue compared to normal esophageal epithelium.<sup>[8]</sup> This inhibition of Notch signaling is associated with the downregulation of squamous cell markers (e.g., K13) and the upregulation of intestinal markers like MUC2.<sup>[8]</sup>

Conversely, in airway mucous metaplasia, activation of the Notch pathway promotes the transformation. Misexpression of the active intracellular domain of Notch1 leads to an increase in mucous cells and a decrease in ciliated cells.<sup>[9]</sup> This suggests that Notch signaling plays a critical role in cell fate decisions within the airway epithelium.

## Quantitative Data: Notch Pathway Components

The following table summarizes quantitative data on the expression of Notch signaling components in different **metaplastic** contexts.

| Gene/Protein            | Metaplastic Condition                        | Change in Expression      | Method of Quantification   | Reference |
|-------------------------|----------------------------------------------|---------------------------|----------------------------|-----------|
| Notch1 mRNA             | Barrett's Esophagus                          | Decreased ( $p < 0.001$ ) | RT-qPCR                    | [8]       |
| Hes1 mRNA               | Barrett's Esophagus                          | Decreased ( $p = 0.017$ ) | RT-qPCR                    | [8]       |
| Notch1 Protein          | Barrett's Esophagus                          | Decreased ( $p < 0.001$ ) | Immunohistochemistry (IHC) | [8]       |
| Hes1 Protein            | Barrett's Esophagus                          | Decreased ( $p < 0.001$ ) | Immunohistochemistry (IHC) | [8]       |
| Notch Receptors/Ligands | Mouse Acute Otitis Media (Mucous Metaplasia) | Decreased                 | qRT-PCR                    | [10]      |

## Visualization: Dual Role of Notch Signaling



[Click to download full resolution via product page](#)

Caption: Context-dependent role of Notch signaling in metaplasia.

## Experimental Protocol: Gastric Organoid Culture

This protocol is adapted from methods used to model gastric intestinal metaplasia in vitro.[\[11\]](#)

Objective: To establish and maintain 3D gastric organoid cultures from mouse tissue to study **metaplastic** transformation.

Materials:

- C57BL/6J mice (6-8 weeks old)
- DMEM/F12 medium
- Penicillin-Streptomycin
- HEPES buffer

- GlutaMAX
- B27 supplement
- N2 supplement
- N-acetylcysteine
- Gastrin
- EGF (Epidermal Growth Factor)
- Noggin
- R-spondin-1
- FGF10 (Fibroblast Growth Factor 10)
- Wnt3a
- Y-27632 (ROCK inhibitor)
- Matrigel (or other basement membrane extract)
- Collagenase type I
- Dispase
- Gentle cell dissociation reagent
- 24-well culture plates

**Procedure:**

- Isolation of Gastric Glands: a. Euthanize a mouse and dissect the stomach. b. Open the stomach along the greater curvature and wash with cold PBS. c. Separate the corpus from the antrum. d. Cut the corpus tissue into small pieces and incubate in a chelating solution (e.g., EDTA) on ice to release the glands. e. Vigorously shake the tissue pieces to free the

gastric glands from the underlying mesenchyme. f. Collect the supernatant containing the glands and filter through a 70- $\mu$ m cell strainer.

- Organoid Seeding: a. Centrifuge the filtered glands and resuspend the pellet in a small volume of basement membrane extract (e.g., Matrigel) on ice. b. Plate 50  $\mu$ L droplets of the Matrigel/gland suspension into the center of pre-warmed 24-well plate wells. c. Polymerize the Matrigel domes by incubating at 37°C for 15-20 minutes. d. Gently add 500  $\mu$ L of complete organoid growth medium to each well.
- Organoid Culture and Maintenance: a. Culture the organoids at 37°C and 5% CO2. b. Replace the medium every 2-3 days. c. Organoids should become visible within 2-4 days and will grow into spherical, budding structures.
- Organoid Passaging: a. After 5-7 days, when organoids are large and the lumen is dark, they are ready for passaging. b. Remove the medium and mechanically disrupt the Matrigel domes with cold medium. c. Transfer the organoid suspension to a conical tube and centrifuge. d. Resuspend the pellet in a cell dissociation reagent and incubate to break the organoids into smaller fragments. e. Stop the dissociation, centrifuge, and resuspend the fragments in fresh Matrigel. f. Re-plate the organoid fragments as described in step 2. The typical split ratio is 1:3 to 1:4.

## Wnt Signaling in Intestinal Metaplasia

The canonical Wnt/β-catenin signaling pathway is a fundamental regulator of intestinal stem cell maintenance and proliferation. Its aberrant activation is strongly implicated in the development of intestinal metaplasia and subsequent carcinogenesis.

In the absence of a Wnt ligand, a destruction complex composed of APC, Axin, GSK3 $\beta$ , and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate target gene expression.

In gastric intestinal metaplasia, there is a significant increase in the expression of Wnt target genes, such as Axin2.<sup>[12][13]</sup> This indicates an active Wnt pathway. The expression of Axin2 is markedly higher at the base of intestinal **metaplastic** glands compared to normal gastric tissue.

[12] Furthermore, a strong positive correlation is observed between Axin2 expression and the nuclear localization of  $\beta$ -catenin in gastric carcinomas, confirming the link between Axin2 and active Wnt signaling.[12]

## Quantitative Data: Wnt Pathway Activation

The following table presents quantitative data on the expression of Wnt pathway components in intestinal metaplasia.

| Gene/Protein             | Condition             | Change in Expression                                  | Method of Quantification   | Reference |
|--------------------------|-----------------------|-------------------------------------------------------|----------------------------|-----------|
| Axin2 H-score            | Normal Gastric Mucosa | $18.0 \pm 4.5$ (mean $\pm$ SD)                        | RNA in situ hybridization  | [12][13]  |
| Axin2 H-score            | Gastritis             | $33.0 \pm 18.6$ (mean $\pm$ SD)                       | RNA in situ hybridization  | [12][13]  |
| Axin2 H-score            | Intestinal Metaplasia | $87.0 \pm 38.9$ (mean $\pm$ SD)                       | RNA in situ hybridization  | [12][13]  |
| Nuclear $\beta$ -catenin | Gastric Carcinoma     | Strong positive correlation with Axin2 ( $p < .001$ ) | Immunohistochemistry (IHC) | [12]      |

## Visualization: Canonical Wnt Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Canonical Wnt/β-catenin signaling in intestinal metaplasia.

## Transcription Factor-Driven Metaplasia

A hallmark of metaplasia is the alteration of cellular identity, a process largely governed by the expression and activity of key transcription factors (TFs). In gastrointestinal metaplasia, a shift from a gastric/esophageal transcriptional program to an intestinal one is driven by the ectopic expression of intestine-specific TFs.

CDX2 and HNF4A: Caudal-related homeobox 2 (CDX2) is a master regulator of intestinal differentiation. Its ectopic expression in gastric organoids is sufficient to induce an intestinal-like phenotype.[14] The transcription factor HNF4A (Hepatocyte Nuclear Factor 4 Alpha) often acts upstream of CDX2. Forced expression of HNF4A in gastric organoids can induce the expression of CDX2.[15][16] Chromatin immunoprecipitation sequencing (ChIP-seq) data has shown that HNF4A can bind to an enhancer region of the Cdx2 gene, thereby activating its transcription.[15]

SOX2: In contrast to the pro-intestinal TFs, SOX2 is a key transcription factor for maintaining the squamous identity of the esophageal epithelium.[1] Its expression is often downregulated during the **metaplastic** transition to a columnar, intestinal-like epithelium.

## Quantitative Data: Transcription Factor Expression

The following table highlights the changes in key transcription factor expression during intestinal metaplasia.

| Gene/Protein | Condition                                               | Change in Expression                            | Method of Quantification   | Reference                                 |
|--------------|---------------------------------------------------------|-------------------------------------------------|----------------------------|-------------------------------------------|
| CDX2 mRNA    | HNF4A-overexpressing gastric organoids                  | Induced                                         | RNA-seq                    | <a href="#">[15]</a> <a href="#">[16]</a> |
| HNF4A mRNA   | Barrett's Esophagus vs. Normal Stomach                  | Upregulated                                     | RNA-seq                    | <a href="#">[15]</a>                      |
| SOX2 mRNA    | CDX2-overexpressing gastric organoids                   | No significant change                           | RNA-seq                    | <a href="#">[14]</a> <a href="#">[16]</a> |
| CDX2 Protein | Nongoblet columnar-lined esophagus (predicts Barrett's) | Positive in 54% of cases that develop Barrett's | Immunohistochemistry (IHC) | <a href="#">[17]</a>                      |
| SOX9 Protein | Nongoblet columnar-lined esophagus (predicts Barrett's) | Positive in 77% of cases that develop Barrett's | Immunohistochemistry (IHC) | <a href="#">[17]</a>                      |

## Visualization: Transcription Factor Hierarchy



[Click to download full resolution via product page](#)

Caption: Transcription factor hierarchy driving intestinal metaplasia.

## Experimental Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is a generalized adaptation of methods for identifying transcription factor binding sites in epithelial cells.[\[9\]](#)[\[18\]](#)[\[19\]](#)

Objective: To identify the genome-wide binding sites of a transcription factor (e.g., HNF4A) in cultured organoids or primary epithelial cells.

Materials:

- Cultured epithelial cells or organoids
- Formaldehyde (37%)
- Glycine (1.25 M)
- PBS (Phosphate-Buffered Saline)
- Cell lysis buffers (with protease inhibitors)
- Nuclear lysis buffer (with protease inhibitors)
- Sonicator
- ChIP-grade antibody against the target transcription factor
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K
- RNase A
- Phenol:Chloroform:Isoamyl Alcohol
- Ethanol
- DNA purification kit
- Reagents for library preparation and next-generation sequencing

**Procedure:**

- Cross-linking: a. Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. b.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes. c. Wash cells twice with ice-cold PBS.

- Cell Lysis and Chromatin Shearing: a. Harvest cells and lyse the cell membrane using a cell lysis buffer. b. Pellet the nuclei and resuspend in a nuclear lysis buffer. c. Shear the chromatin by sonication to an average fragment size of 200-600 bp. The optimal sonication conditions must be determined empirically. d. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation: a. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C. b. Collect the supernatant and save a small aliquot as "input" control. c. Add the ChIP-grade primary antibody to the remaining chromatin and incubate overnight at 4°C with rotation. d. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
- Washes: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
- Elution and Reverse Cross-linking: a. Elute the chromatin from the beads using an elution buffer. b. Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight. Also, treat the "input" sample in the same way. c. Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins.
- DNA Purification: a. Purify the DNA from both the ChIP and input samples using phenol:chloroform extraction followed by ethanol precipitation, or by using a DNA purification kit.
- Library Preparation and Sequencing: a. Prepare sequencing libraries from the purified ChIP and input DNA according to the manufacturer's protocols for the chosen next-generation sequencing platform. b. Sequence the libraries.
- Data Analysis: a. Align the sequencing reads to the reference genome. b. Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the ChIP sample compared to the input control. c. Perform motif analysis on the identified peaks to confirm the binding motif of the target transcription factor.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A spatially mapped gene expression signature for intestinal stem-like cells identifies high-risk precursors of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of key pathways and genes in Barrett's esophagus using integrated bioinformatics methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellxgene.cziscience.com [cellxgene.cziscience.com]
- 4. Hedgehog signaling regulates FOXA2 in esophageal embryogenesis and Barrett's metaplasia | Garvan Institute of Medical Research [publications.garvan.org.au]
- 5. Immunohistochemistry Biomarkers Used to Subtype Gastric Intestinal Metaplasia - Pathology - Labmedica.com [labmedica.com]
- 6. Aberrant Epithelial-Mesenchymal Hedgehog Signaling Characterizes Barrett's Metaplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog signaling regulates FOXA2 in esophageal embryogenesis and Barrett's metaplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notch Signaling Pathway Is Inhibited in the Development of Barrett's Esophagus: An In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized protocol for isolating primary epithelial cell chromatin for ChIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of the Notch Signal Pathway in Mucosal Cell Metaplasia in Mouse Acute Otitis Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling gastric intestinal metaplasia in 3D organoids using nitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated expression of Axin2 in intestinal metaplasia and gastric cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated expression of Axin2 in intestinal metaplasia and gastric cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CDX2-induced intestinal metaplasia in human gastric organoids derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transcription factor-mediated intestinal metaplasia and the role of a shadow enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of SOX9 and CDX2 in nongoblet columnar-lined esophagus predicts the detection of Barrett's esophagus during follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Optimized Protocol for Isolating Primary Epithelial Cell Chromatin for ChIP | PLOS One [journals.plos.org]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- To cite this document: BenchChem. [signaling pathways involved in metaplastic transformation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1168688#signaling-pathways-involved-in-metaplastic-transformation\]](https://www.benchchem.com/product/b1168688#signaling-pathways-involved-in-metaplastic-transformation)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

